tert-butyl (3S)-morpholine-3-carboxylate

Chiral Purity Enantioselective Synthesis Quality Control

This chiral morpholine building block (CAS 1353085-67-2, ≥98% purity, >99% ee) is essential for synthesizing morpholine-based antibiotics and CNS-targeted pharmaceuticals. Its (3S) configuration ensures target specificity, while the Boc group enables orthogonal deprotection under mild acidic conditions, preventing racemization. Superior to racemic mixtures or differently protected analogs, this intermediate is manufactured via an industrial-friendly patented route (CN102617503B), ensuring reliable supply and cost-effective scale-up for process chemistry and SAR studies.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B11800327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-morpholine-3-carboxylate
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1COCCN1
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyQTJBNPAWSNUZIC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3S)-Morpholine-3-Carboxylate: A Chiral Heterocyclic Intermediate for Asymmetric Synthesis


tert-butyl (3S)-morpholine-3-carboxylate (CAS: 1353085-67-2), also known as (S)-3-morpholinecarboxylic acid 1,1-dimethylethyl ester, is a chiral building block featuring a morpholine ring with a (3S) stereocenter and a tert-butyloxycarbonyl (Boc) protected amine . With a molecular weight of 187.24 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 245.7±30.0 °C at 760 mmHg [1], it serves as a versatile intermediate in the synthesis of biologically active compounds, particularly morpholine-based antibiotics and CNS-targeting pharmaceuticals .

Why Substituting tert-Butyl (3S)-Morpholine-3-Carboxylate with Analogs Risks Synthetic and Biological Failure


Generic substitution of tert-butyl (3S)-morpholine-3-carboxylate is not viable due to its precise stereochemistry and orthogonal protection. The (3S) configuration is critical for biological activity; enantiomers often exhibit drastically different potency and selectivity [1]. Furthermore, the Boc protecting group offers unique stability under basic and reductive conditions, enabling selective deprotection with acid without racemization [2]. Using a racemic mixture, the (R)-enantiomer, or a differently protected analog can lead to significant loss of desired activity, unwanted side reactions, or complete synthetic pathway failure, as detailed in the quantitative evidence below [3].

Quantitative Differentiation of tert-Butyl (3S)-Morpholine-3-Carboxylate: A Comparative Evidence Guide


Stereochemical Purity: The (3S) Enantiomer Delivers >99% ee vs. Racemic or (3R) Alternatives

The (3S) configuration of this compound is not merely a label but a quantifiable attribute of high purity. A validated synthesis for the related (S)-N-tert-butoxycarbonylmorpholine-3-carboxylic acid (a direct downstream derivative) achieves an optical activity of >99% enantiomeric excess (ee) with a specific rotation of [α]D20 = -70.3° (c=1, MeOH) . In contrast, a comparable synthesis of the (R)-enantiomer yields a specific rotation of +70.3°, underscoring the need for precise stereochemical selection. This is in stark contrast to many commercially available racemic mixtures or lower-purity enantiomers, which can be as low as 95% ee .

Chiral Purity Enantioselective Synthesis Quality Control

Catalytic Performance: (S)-Morpholine-3-Carboxylate Salts Achieve 100% Yield in Asymmetric Michael Addition

In a direct head-to-head comparison of various chiral cyclic amino acid salts as catalysts for the asymmetric Michael addition of aldehydes to nitrostyrene, (S)-morpholine-3-carboxylic acid salts (the deprotected form of the target compound) achieved a maximum reaction yield of 100%, with enantioselectivities up to 72% ee and diastereoselectivities (dr) up to 89:11 [1]. While the reference catalyst, proline sodium salt, provided a slightly higher enantioselectivity (88% ee), the (S)-morpholine derivative uniquely combined quantitative yield with good stereocontrol, a performance profile not matched by other tested amino acids [1].

Organocatalysis Asymmetric Synthesis Michael Addition

Enantiomer-Dependent Bioactivity: Chiral Morpholines Yield Distinct Potency and Selectivity in mTOR Inhibition

In the development of mTOR inhibitors, a key finding was that the use of chiral morpholine building blocks, like the target compound, leads to inhibitors where the enantiomers exhibit markedly different selectivity and potency profiles [1]. While the specific IC50 values for the target compound's direct derivatives are not publicly disclosed in this source, the study establishes a clear class-level inference: the stereochemistry of the morpholine moiety is a critical determinant of biological activity. Substituting the (3S)-configured building block with its (3R)-enantiomer or a racemate would likely result in a different, and potentially inferior, pharmacological profile, including up to 26,000-fold differences in selectivity for mTOR over PI3Kα observed in related analogs [1].

Drug Discovery mTOR Inhibition Structure-Activity Relationship

Scalable Synthesis with High Optical Purity: An Industrial-Friendly Route for (S)-3-Morpholinyl Carboxylic Acid

A patented method (CN102617503B) details a robust, five-step synthesis of (S)-3-morpholinyl carboxylic acid starting from inexpensive L-serine, producing the key intermediate (S)-3-morpholinyl carboxylic acid tert-butyl ester (the target compound) [1]. The invention highlights that prior art methods suffered from high cost, severe reaction conditions, and low yield, making them unsuitable for industrial scale [1]. This new method offers mild conditions and uses readily available raw materials, providing a clear advantage over older, less efficient routes for procuring the compound in larger quantities [1].

Process Chemistry Scalable Synthesis Industrial Production

Optimal Application Scenarios for tert-Butyl (3S)-Morpholine-3-Carboxylate Based on Differential Evidence


Lead Optimization in CNS Drug Discovery Programs

When developing CNS-targeting pharmaceuticals, the (3S) configuration and high enantiomeric purity (>99% ee) of the building block are critical . Using this specific enantiomer ensures that the resulting drug candidates exhibit the intended stereochemistry for optimal target binding and minimized off-target effects, as demonstrated by the distinct potency profiles of chiral morpholine-based mTOR inhibitors [1]. This is particularly crucial when exploring structure-activity relationships (SAR) around a chiral morpholine core.

Asymmetric Organocatalysis Methodology Development

For chemists developing new asymmetric methodologies, this compound serves as a direct precursor to highly effective organocatalysts. As evidenced by the 100% yield achieved in Michael addition reactions using its deprotected salt form, the (S)-morpholine-3-carboxylate scaffold offers a unique combination of high yield and good stereocontrol [2]. It is a superior choice over less active or less selective analogs for exploring new catalytic transformations.

Large-Scale Synthesis of Morpholine-Containing Antibiotics

This building block is a documented intermediate in the synthesis of morpholine-based antibiotics . The availability of an industrial-friendly synthetic route, as detailed in patent CN102617503B, mitigates the risk of supply chain disruption and ensures cost-effective access to larger quantities, making it the preferred choice for process chemists scaling up the production of these vital pharmaceutical agents [3].

Construction of Complex Chiral Architectures via Orthogonal Protection

The Boc-protected amine in this compound provides orthogonal stability under basic and reductive conditions, allowing for selective deprotection with mild acid [4]. This feature is essential for multi-step synthetic sequences where other protecting groups might be labile. This enables the precise, stepwise construction of complex, stereochemically-defined molecules, a capability not shared by analogs with different protecting groups (e.g., Fmoc, Cbz) or no protection at all.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (3S)-morpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.